molecular formula C18H17F3N2OS B3684070 4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B3684070
M. Wt: 366.4 g/mol
InChI Key: UWEZNSCXYBIERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the stability and bioactivity of molecules. This compound is of interest in various fields including pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide undergoes various chemical reactions including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the trifluoromethyl group to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, CF3SO2Na, and various oxidizing and reducing agents. Conditions often involve visible light irradiation for radical reactions and mild temperatures for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives.

Scientific Research Applications

4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with molecular targets through the trifluoromethyl group. This group can form strong interactions with various biomolecules, influencing their activity and stability. The pathways involved often include radical intermediates and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl phenyl sulfone
  • Trifluoromethyl amines
  • Perfluoroalkyl amines

Uniqueness

4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its specific combination of the trifluoromethyl group with the isopropyl and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .

Properties

IUPAC Name

4-propan-2-yl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2OS/c1-11(2)12-7-9-13(10-8-12)16(24)23-17(25)22-15-6-4-3-5-14(15)18(19,20)21/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEZNSCXYBIERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(propan-2-yl)-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.